molecular formula C8H9N B3052812 4-Ethenyl-3-methylpyridine CAS No. 45658-28-4

4-Ethenyl-3-methylpyridine

Cat. No. B3052812
CAS RN: 45658-28-4
M. Wt: 119.16 g/mol
InChI Key: OHFQAZVYTLCHMK-UHFFFAOYSA-N
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Description

4-Ethenyl-3-methylpyridine, also known as 3-methyl-4-vinylpyridine, is a chemical compound with the CAS Number: 45658-28-4 . It has a molecular weight of 119.17 . It is in liquid form .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C8H9N/c1-3-8-4-5-9-6-7 (8)2/h3-6H,1H2,2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 119.17 . The storage temperature is -10 degrees .

Scientific Research Applications

Oxidative Coupling and Alkaloid Synthesis

The oxidation products of pyridine derivatives, including 4-methylpyridines, have been explored for their potential in alkaloid synthesis. Oxidative coupling using dibenzoyl peroxide, and subsequent transformations like oxymercuration–reduction, can lead to useful intermediates for alkaloid synthesis (Jahangir et al., 1990).

Photoelectric Conversion and OLED Application

Studies have shown that certain pyridine derivatives can be used in photoelectric conversion, particularly in organic light-emitting diode (OLED) applications. For example, research involving 4-methylpyridine and its derivatives has focused on blue fluorescent emitters for OLEDs, exploring their photophysical, electrochemical, and thermal properties (Raja Lakshmanan et al., 2015).

Chemical Vapor Deposition

In the field of materials science, pyridine derivatives are used in chemical vapor deposition processes. Studies on aerosol-assisted chemical vapor deposition using methylpyridine complexes have been conducted to deposit thin films of materials like CdS, which are key components in various electronic and optoelectronic devices (Mark A. Buckingham et al., 2017).

Safety and Hazards

The safety information for 4-Ethenyl-3-methylpyridine includes several hazard statements such as H226, H301, H311, H315, H319, H331, H335 . These statements indicate that the compound is flammable, harmful if swallowed, toxic in contact with skin or if inhaled, causes skin and eye damage .

properties

IUPAC Name

4-ethenyl-3-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N/c1-3-8-4-5-9-6-7(8)2/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFQAZVYTLCHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595546
Record name 4-Ethenyl-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

45658-28-4
Record name 4-Ethenyl-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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